3-(4-Bromo-3-methyl-phenyl)-pentan-3-ol
Description
3-(4-Bromo-3-methyl-phenyl)-pentan-3-ol is a tertiary alcohol characterized by a pentan-3-ol backbone substituted with a 4-bromo-3-methylphenyl group.
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)pentan-3-ol |
InChI |
InChI=1S/C12H17BrO/c1-4-12(14,5-2)10-6-7-11(13)9(3)8-10/h6-8,14H,4-5H2,1-3H3 |
InChI Key |
VTEGNRZISAUGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)Br)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 3-(2-Bromo-4-methylphenyl)-pentan-3-ol
- Structural Differences: The positional isomer 3-(2-bromo-4-methylphenyl)-pentan-3-ol (CAS 1583297-71-5) differs in the substitution pattern of the phenyl ring (2-bromo vs. 4-bromo).
- Physicochemical Properties : Both isomers share the same molecular formula (C₁₂H₁₇BrO) and molecular weight (257.17 g/mol). However, the bromine’s position may influence lipophilicity (logP) and solubility. For example, the 4-bromo isomer’s para-substitution could enhance symmetry, possibly improving crystallinity compared to the ortho-substituted analog.
Triazole Derivatives: Paclobutrazol
Paclobutrazol (CAS 76738-62-0) is a triazole-containing plant growth regulator with structural similarities to this compound, particularly in the pentan-3-ol backbone. However, key differences include:
- Functional Groups : Paclobutrazol contains a 1,2,4-triazole ring and a chlorophenyl group, enhancing its fungicidal and plant growth-regulating properties. The triazole group enables coordination to cytochrome P450 enzymes, disrupting sterol biosynthesis in fungi .
- Applications : Unlike this compound, paclobutrazol is commercially used to reduce plant height and improve stress tolerance. The brominated compound’s lack of a heterocyclic moiety likely limits its bioactivity in this context .
Simple Alcohols: Diethyl Carbinol (3-Pentanol)
- Structural Simplicity: Diethyl carbinol (3-pentanol, CAS 584-02-1) lacks aromatic substitution, resulting in lower molecular weight (88.15 g/mol vs. 257.17 g/mol) and reduced lipophilicity.
- Applications: 3-Pentanol is used as a solvent and pharmaceutical intermediate, whereas the brominated analog’s aromatic and halogenated structure may render it suitable for specialized organic synthesis or as a precursor in medicinal chemistry .
Fluorinated Analogs: (2S,3R)-3-(2,4-Difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol
This fluorinated compound (CAS 1217698-58-2) shares the pentan-3-ol backbone but incorporates a difluorophenyl group and a fluoropyrimidine ring. The fluorine atoms enhance electronegativity and metabolic stability, making it more suited for drug development compared to the brominated compound. The bromine in this compound may offer distinct reactivity in Suzuki-Miyaura coupling reactions .
Chromatographic Behavior
- Lipophilicity: Pentan-3-ol derivatives with aromatic substituents (e.g., this compound) exhibit higher lipophilicity than simpler alcohols like 3-pentanol. In micellar electrokinetic chromatography (MEEKC), such compounds may co-elute with micelle markers, complicating analysis .
- Retention Factors : Bulky aryl groups increase retention times in gas chromatography (GC). For example, this compound would likely elute later than 4-methylpentan-1-ol (a common GC internal standard) due to increased molecular weight and polarity .
Key Research Findings
- Synthetic Utility: The bromine atom in this compound offers a handle for cross-coupling reactions, unlike non-halogenated analogs such as diethyl carbinol.
- Solubility Challenges : The compound’s high lipophilicity may limit aqueous solubility, necessitating formulation with co-solvents for biological testing .
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